molecular formula C19H13F3N2O5 B14920210 2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Cat. No.: B14920210
M. Wt: 406.3 g/mol
InChI Key: JCJAQRMKDDJOAM-UHFFFAOYSA-N
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Description

Structure and Functional Groups:
The compound features a 2-oxoethyl backbone linked to two critical moieties:

  • Amino group: Substituted with a 3-(trifluoromethyl)phenyl ring, introducing strong electron-withdrawing properties via the CF₃ group.
  • Acetate ester: Connected to a 2,3-dioxoindole (isatin) core, a heterocyclic structure known for biological activity, particularly in kinase inhibition and antimicrobial applications .

Yields for similar reactions range from 88% to 93% under optimized conditions .

Potential Applications: The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound a candidate for drug discovery. The isatin core is associated with antitumor, antiviral, and anti-inflammatory activities .

Properties

Molecular Formula

C19H13F3N2O5

Molecular Weight

406.3 g/mol

IUPAC Name

[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl] 2-(2,3-dioxoindol-1-yl)acetate

InChI

InChI=1S/C19H13F3N2O5/c20-19(21,22)11-4-3-5-12(8-11)23-15(25)10-29-16(26)9-24-14-7-2-1-6-13(14)17(27)18(24)28/h1-8H,9-10H2,(H,23,25)

InChI Key

JCJAQRMKDDJOAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE typically involves multi-step organic reactions. One common method involves the reaction of an indole derivative with a trifluoromethyl aniline under specific conditions to form the desired product. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would generally follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action for this compound is not fully understood, but it is believed to interact with various molecular targets due to its indole and trifluoromethyl groups. These interactions may involve binding to specific receptors or enzymes, thereby modulating biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Functional Differences Biological Relevance Reference
Target Compound 3-(trifluoromethyl)phenyl, 2,3-dioxoindole High lipophilicity (CF₃), dual oxo groups Kinase inhibition, antimicrobial potential
2-[(4-Acetylphenyl)amino]-2-oxoethyl (2,3-dioxoindol-1-yl)acetate 4-acetylphenyl Electron-deficient acetyl vs. CF₃ Reduced metabolic stability vs. target
Ethyl {3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate 2,5-dimethoxyphenyl, hydroxy group Electron-donating methoxy, increased solubility Antioxidant or CNS-targeted activity
Ethyl ((3Z)-3-{[(2,4-dichlorophenoxy)acetyl]hydrazono}-2-oxoindol-1-yl)acetate 2,4-dichlorophenoxy, hydrazone Chlorine substituents, hydrazone linkage Potential herbicide or antiparasitic agent
2-((3,5-Dimethyl-1H-pyrazol-4-yl)amino)-2-oxoethyl 2-(2-methyl-1H-indol-3-yl)acetate Pyrazole, methylindole Heterocyclic pyrazole, methyl groups Anti-inflammatory or enzyme modulation

Key Findings:

Chlorine in ’s compound offers moderate electron withdrawal but lacks the metabolic stability conferred by CF₃ .

Biological Activity :

  • The isatin core (2,3-dioxoindole) in the target is shared with ’s Schiff base derivatives, which exhibit antimicrobial and anticancer activities. The addition of CF₃ may amplify these effects .
  • Pyrazole-containing analogs () show divergent applications due to their nitrogen-rich heterocycles, which are often leveraged in kinase inhibitors .

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., acetyl in ) achieve higher yields (93%) compared to multi-step syntheses required for CF₃ or hydrazone derivatives .
  • The target’s trifluoromethyl group may necessitate specialized reagents (e.g., fluoroalkyl iodides) or catalysts, increasing synthetic complexity .

Molecular weights range from 317 g/mol () to ∼450 g/mol (estimated for the target), impacting bioavailability and dosing .

Biological Activity

The compound 2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is a synthetic organic molecule that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C18H17F3N2O3C_{18}H_{17}F_{3}N_{2}O_{3}, with a molecular weight of approximately 360.34 g/mol. The structure includes a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Hazard Classification

The compound is classified as an irritant, necessitating careful handling in laboratory settings .

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound interacts with specific protein targets involved in cell proliferation and apoptosis. Molecular dynamics simulations suggest that it primarily engages in hydrophobic interactions with target proteins, facilitating cytotoxic effects on cancer cells .
  • In Vitro Studies : In vitro assays have demonstrated that related compounds show potent cytotoxicity against various cancer cell lines, including Jurkat and A-431 cells. The IC50 values for these compounds were reported to be lower than those of standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The antibacterial properties of similar compounds have also been investigated. The presence of electron-withdrawing groups such as trifluoromethyl significantly enhances the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications in the phenyl ring and the introduction of electron-withdrawing groups are critical for enhancing the biological activity of these compounds. For example:

CompoundModificationBiological Activity
Compound 1p-Dimethyl substitutionIncreased cytotoxicity against cancer cells
Compound 2Addition of methoxy groupEnhanced antibacterial properties
Compound 3Trifluoromethyl substitutionImproved metabolic stability

Study 1: Anticancer Efficacy

A study conducted on indole-linked thiazoles demonstrated that compounds with similar structural features to This compound exhibited significant growth inhibition in glioblastoma U251 and melanoma WM793 cells. The highest activity was attributed to specific substitutions on the indole ring .

Study 2: Antimicrobial Screening

In another investigation, a series of thiazole derivatives were synthesized and tested for their antimicrobial properties. Compounds with trifluoromethyl substitutions showed enhanced efficacy compared to traditional antibiotics, indicating a promising avenue for developing new antimicrobial agents .

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